molecular formula C13H13NO3S B14477139 6-(Methanesulfonyl)-1-methyl-4-phenylpyridin-2(1H)-one CAS No. 71906-32-6

6-(Methanesulfonyl)-1-methyl-4-phenylpyridin-2(1H)-one

Cat. No.: B14477139
CAS No.: 71906-32-6
M. Wt: 263.31 g/mol
InChI Key: RCBNTPLXPQTBFZ-UHFFFAOYSA-N
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Description

6-(Methanesulfonyl)-1-methyl-4-phenylpyridin-2(1H)-one is an organic compound that belongs to the class of pyridinones This compound is characterized by the presence of a methanesulfonyl group, a methyl group, and a phenyl group attached to a pyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methanesulfonyl)-1-methyl-4-phenylpyridin-2(1H)-one typically involves the introduction of the methanesulfonyl group to a pyridinone precursor. One common method is the reaction of a pyridinone derivative with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(Methanesulfonyl)-1-methyl-4-phenylpyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.

    Substitution: Nucleophilic substitution reactions can replace the methanesulfonyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Methyl-substituted pyridinones.

    Substitution: Various substituted pyridinones depending on the nucleophile used.

Scientific Research Applications

6-(Methanesulfonyl)-1-methyl-4-phenylpyridin-2(1H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(Methanesulfonyl)-1-methyl-4-phenylpyridin-2(1H)-one involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This interaction can lead to the modification of proteins and other biomolecules, potentially altering their function and activity .

Comparison with Similar Compounds

Similar Compounds

    6-(Methanesulfonyl)-1-methyl-4-phenylpyridin-2(1H)-one: shares similarities with other methanesulfonyl-substituted pyridinones and sulfonyl-containing compounds.

Uniqueness

  • The presence of both a methanesulfonyl group and a phenyl group in the same molecule provides unique chemical properties, such as enhanced reactivity and potential biological activity. This makes it distinct from other pyridinones that may lack these functional groups.

Conclusion

This compound is a compound of significant interest due to its unique chemical structure and potential applications in various fields. Its synthesis, chemical reactions, and mechanism of action make it a valuable subject of study in chemistry, biology, medicine, and industry.

Properties

CAS No.

71906-32-6

Molecular Formula

C13H13NO3S

Molecular Weight

263.31 g/mol

IUPAC Name

1-methyl-6-methylsulfonyl-4-phenylpyridin-2-one

InChI

InChI=1S/C13H13NO3S/c1-14-12(15)8-11(9-13(14)18(2,16)17)10-6-4-3-5-7-10/h3-9H,1-2H3

InChI Key

RCBNTPLXPQTBFZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=CC1=O)C2=CC=CC=C2)S(=O)(=O)C

Origin of Product

United States

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